molecular formula C24H14 B1207553 Naphtho(2,1-a)fluoranthene CAS No. 203-20-3

Naphtho(2,1-a)fluoranthene

Cat. No. B1207553
CAS RN: 203-20-3
M. Wt: 302.4 g/mol
InChI Key: ZUAGUFSITPHNKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naphtho[2,1-a]fluoranthene is a member of phenanthrenes.

Scientific Research Applications

Environmental and Chemical Analysis

  • Formation and Identification : Naphtho(2,1-a)fluoranthene is identified among the products of catechol pyrolysis, emphasizing its relevance in studies related to the combustion of solid fuels like coal, wood, and biomass. The analysis of pyrolysis products provides insights into the environmental impact of burning such materials, highlighting the presence of potent mutagens and carcinogens among the PAHs produced (Thomas & Wornat, 2008).

  • Bioremediation Potential : Research on Rhodococcus opacus demonstrates its ability to degrade naphtho(2,1-a)fluoranthene among other PAHs, offering potential strategies for the bioremediation of contaminated environments. The study highlights the efficiency of biological treatments in reducing PAH concentrations in wastewaters from industrial sources, paving the way for cleaner production technologies (Goswami et al., 2018).

Material Science and Organic Chemistry

  • Electron Transport Materials : Investigations into fluoranthene-based derivatives for organic light-emitting diodes (OLEDs) have led to the synthesis of compounds with high thermal stability. These derivatives, including bis(4-(7,9,10-triphenylfluoranthen-8-yl)phenyl)sulfane and 2,8-bis(7,9,10-triphenylfluoranthen-8-yl)dibenzo[b,d]thiophene, exhibit promising electron transport properties and potential for high-performance OLED applications (Kumar & Patil, 2015).

  • Pollutant Removal : The functionalization of mesoporous materials synthesized from rice husk ash for the removal of PAHs, including naphtho(2,1-a)fluoranthene, from aqueous media demonstrates innovative approaches to environmental remediation. This research underlines the effectiveness of such materials in adsorbing and removing hazardous compounds from water, contributing to the development of sustainable pollution control methods (Costa et al., 2019).

properties

CAS RN

203-20-3

Product Name

Naphtho(2,1-a)fluoranthene

Molecular Formula

C24H14

Molecular Weight

302.4 g/mol

IUPAC Name

hexacyclo[11.10.1.02,11.05,10.017,24.018,23]tetracosa-1(24),2(11),3,5,7,9,12,14,16,18,20,22-dodecaene

InChI

InChI=1S/C24H14/c1-2-8-17-15(6-1)12-13-21-22(17)14-16-7-5-11-19-18-9-3-4-10-20(18)24(21)23(16)19/h1-14H

InChI Key

ZUAGUFSITPHNKC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC=C5C4=C3C6=CC=CC=C65

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC=C5C4=C3C6=CC=CC=C65

Other CAS RN

203-20-3

solubility

3.31e-09 M

synonyms

naphtho(2,1-a)fluoranthene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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